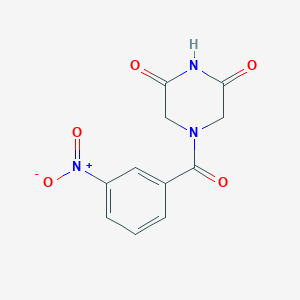
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as FMA, is a chemical compound that has gained significant interest in the scientific community due to its potential as a pharmacological tool. FMA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes. This compound has been shown to have similar effects to other CB1 receptor agonists such as THC, but with fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that this compound can reduce pain sensitivity, increase appetite, and improve memory function. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide is its selectivity for the CB1 receptor, which allows for the specific study of CB1 receptor function. This compound has also been shown to have fewer side effects compared to other CB1 receptor agonists such as THC. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in animal models of various diseases such as epilepsy and anxiety disorders. This compound may also have potential as a therapeutic agent for the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound as a pharmacological tool.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzylamine to form 4-fluoro-N-(2-methoxybenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide has been investigated for its potential as a pharmacological tool in various scientific research applications. One of the main areas of interest is its use as a probe for studying the function of the cannabinoid CB1 receptor. This compound has been shown to bind selectively to the CB1 receptor, which is involved in various physiological processes such as pain, appetite, and memory. This compound has also been used to study the effects of CB1 receptor activation on synaptic transmission and plasticity in the brain.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKPOAKIVVETRG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)
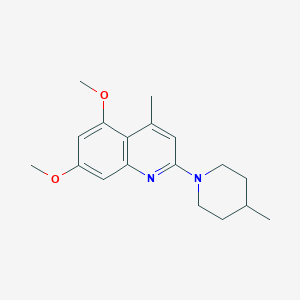
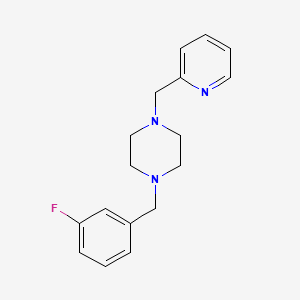
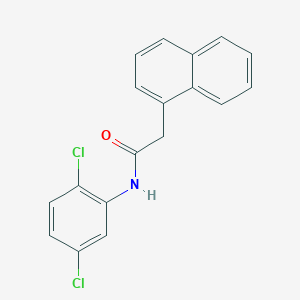
![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
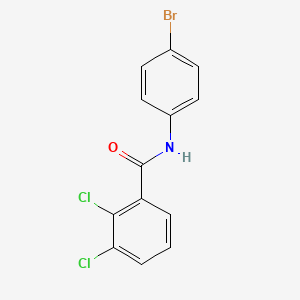
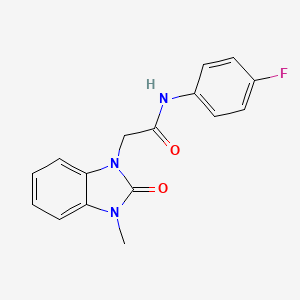
![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)
